1,2,4-Dithiazolidine-3,5-dione

Description

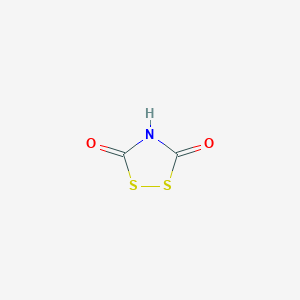

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-dithiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HNO2S2/c4-1-3-2(5)7-6-1/h(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVALDZRWMHTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)SS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330228 | |

| Record name | 1,2,4-Dithiazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35371-97-2 | |

| Record name | 1,2,4-Dithiazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,4 Dithiazolidine 3,5 Dione

Classical and Early Preparative Routes to 1,2,4-Dithiazolidine-3,5-dione

Early methods for the synthesis of this compound involved multi-step procedures. umn.edu One of the classical routes involves the reaction of ethyl thiocarbonate with chlorocarbonylsulfenyl chloride. This is followed by treating the resulting intermediate with hot hydrochloric acid to yield the desired this compound. wikipedia.org

Modern and Efficient Synthesis of this compound

More contemporary synthetic approaches have focused on improving efficiency and yield.

Direct Synthesis from Bis(chlorocarbonyl)disulfane and Silylated Amines

A significant advancement in the synthesis of N-substituted 1,2,4-dithiazolidine-3,5-diones is the direct reaction of bis(chlorocarbonyl)disulfane with bis(trimethylsilyl)amines. umn.edunih.gov This method circumvents the issues encountered when reacting bis(chlorocarbonyl)disulfane directly with primary amines, which fails to produce the desired heterocyclic product. umn.eduresearchgate.netnih.gov The use of a trimethylsilyl (B98337) group as a "large proton" facilitates a high-yield, single-step synthesis of the dithiasuccinoyl (Dts)-amines. umn.eduresearchgate.netnih.gov

The proposed mechanism involves the initial formation of an intermediate which, due to the presence of the trimethylsilyl group, is stable enough to allow for cyclization to the desired this compound ring, producing benign trimethylsilyl chloride (TmsCl) as a byproduct. umn.edu

Optimized Reaction Conditions and Parameters

The optimization of reaction conditions is crucial for the efficient synthesis of this compound and its derivatives. For the direct synthesis using bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines, reaction monitoring by NMR has been used to understand the formation of the product and byproducts. umn.edu

In the classical ZWK reaction, the choice of solvent has been shown to significantly influence the product distribution. For instance, in the reaction of O-ethyl thiocarbamate with (chlorocarbonyl)sulfenyl chloride, diethyl ether as a solvent favors the formation of the desired 3-ethoxy-1,2,4-dithiazolin-5-one intermediate, while chloroform (B151607) favors the formation of a thiadiazole byproduct. researchgate.netacs.org Further studies have also investigated the effects of the order of addition of reagents, concentration, and temperature to optimize the yield of the desired product. researchgate.netacs.org

Preparation of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound is of significant interest as these compounds serve as precursors to other important organic molecules.

N-Alkylation Strategies for this compound

N-alkylation of the parent this compound can be achieved using various alkyl halides under basic conditions. wikipedia.orgthieme-connect.com The parent heterocycle is acidic enough to be deprotonated in situ by a variety of bases, simplifying the alkylation procedure. psu.edu

One common strategy involves the formation of the potassium salt of this compound, which is analogous to the preparation of potassium phthalimide (B116566) in the Gabriel synthesis. thieme-connect.compsu.edu This potassium salt can then be reacted with alkyl halides in solvents like DMF or acetonitrile (B52724) to yield the N-alkylated products. thieme-connect.com A range of bases, including cesium carbonate, have been successfully used for the in situ deprotonation of the parent heterocycle in the presence of an alkyl halide. psu.edu

Table 1: N-Alkylation of this compound with Benzyl Bromide using Caesium Carbonate in Various Solvents psu.edu

| Entry | Solvent | Yield of 4-benzyl-1,2,4-dithiazolidine-3,5-dione (B14699559) (%) |

| 1 | Acetonitrile | 80 |

| 2 | Acetone | 72 |

| 3 | Tetrahydrofuran | 65 |

| 4 | Dichloromethane | 58 |

| 5 | Toluene | 45 |

Modified Mitsunobu Approaches for Derivatization

The Mitsunobu reaction provides a powerful method for the N-alkylation of this compound with a wide range of alcohols, proceeding with a clean inversion of stereochemistry at the alcohol center. researchgate.netresearchgate.netrsc.org In this reaction, this compound acts as a nitrogen nucleophile. rsc.orgresearchgate.net

The reaction typically involves combining an alcohol with triphenylphosphine (B44618) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD), which then reacts with the this compound. organic-chemistry.org This approach is particularly useful as the resulting N-alkylated products can be considered as protected isocyanates, which can be converted to amines or other derivatives under mild conditions. researchgate.netrsc.org

To overcome some of the limitations of the classical Mitsunobu reaction, such as the pKa restriction of the nucleophile and difficulties in product purification, modified reagents have been developed. tcichemicals.combeilstein-journals.orgtcichemicals.com For instance, 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) in combination with tributylphosphine (B147548) (TBP) has been used as an alternative to the DEAD/TPP system, allowing for the reaction of less acidic nucleophiles. beilstein-journals.org

Extension of Methodology onto Solid-Supports

The principles of N-alkylation and subsequent conversion of this compound have been successfully extended to solid-phase synthesis, demonstrating the versatility of this chemical methodology. psu.edunih.gov This adaptation allows for the generation of isocyanates on a solid support, which can then be used in further synthetic applications. psu.edu

The solid-phase approach involved initially attaching an amino acid to a resin, followed by the modification of the free amino group. Specifically, research has demonstrated the use of L-phenylalanine loaded onto Wang resin. The free amino group of the resin-bound phenylalanine was then acylated using 4-bromobutanoyl chloride. This was followed by nucleophilic substitution with potassium this compound to yield the dithiazolidinedione-functionalized resin. psu.edu

Subsequent treatment of this solid-supported dithiazolidinedione with triphenylphosphine in the presence of an isocyanate scavenger, such as an alcohol, resulted in the cleavage of the dithiazolidinedione ring and the formation of a urethane (B1682113). This process confirmed the successful generation of the isocyanate intermediate while it was still attached to the solid support. psu.edu The reaction sequence is a solid-phase analogue of the Gabriel synthesis, adapted for this compound. psu.edu

This solid-phase methodology provides a valuable route for the synthesis of diverse molecular structures, leveraging the advantages of solid-phase techniques which include simplified purification and the ability to drive reactions to completion using excess reagents. biotage.co.jp The use of solid supports like polystyrene and controlled pore glass is well-established in various synthetic applications, including the automated synthesis of oligonucleotides where reagents like this compound (DtsNH) have been employed as effective sulfurizing agents. biotage.co.jpoup.com While the context of oligonucleotide synthesis is different, it underscores the compatibility of the dithiazolidinedione heterocycle with solid-phase chemical processes. oup.com

The table below summarizes the key steps and outcomes of extending the this compound chemistry onto a solid support as described in the literature. psu.edu

| Step | Reagents and Conditions | Intermediate/Product on Solid Support | Purpose |

| 1. Loading | L-Phenylalanine, Wang Resin | Phenylalanine-loaded Wang Resin | Anchor starting material to the solid support. |

| 2. Acylation | 4-Bromobutanoyl chloride, Diisopropylethylamine (DIPEA) | Resin-bound N-(4-bromobutanoyl)phenylalanine | Introduce an electrophilic site for attachment of the heterocycle. |

| 3. Dithiazolidinedione Attachment | Potassium this compound, Dimethylformamide (DMF) | Resin-bound dithiazolidinedione derivative | Form the key solid-supported N-alkylated this compound. |

| 4. Isocyanate Generation and Trapping | Triphenylphosphine, 4-Nitrobenzyl alcohol, Toluene (reflux) | Resin-bound urethane | Generate the isocyanate and trap it in situ to form a stable urethane, confirming the reaction's success. |

Reactivity and Mechanistic Studies of 1,2,4 Dithiazolidine 3,5 Dione

General Reactivity Profile of the 1,2,4-Dithiazolidine-3,5-dione Ring System

The this compound ring system, also known as dithiasuccinoyl (Dts), exhibits a diverse range of chemical behaviors. The presence of a disulfide bond and an imide group within the five-membered ring are key features that dictate its reactivity. wikipedia.org The planarity and aromatic character of the molecule contribute to its unique reactions. acs.org

This heterocyclic system can be N-alkylated under mild conditions using various alkyl halides. psu.edu The acidity of the N-H proton facilitates its deprotonation, simplifying the alkylation process. psu.edu Furthermore, this compound and its derivatives serve as effective sulfurizing reagents, particularly in the synthesis of phosphorothioate-containing oligodeoxyribonucleotides. smolecule.comresearchgate.net The compound and its derivatives are notable for their ability to act as a source of isocyanates through desulfurization reactions. psu.edu

Desulfurization Reactions of this compound Derivatives

A key aspect of the reactivity of this compound derivatives is their susceptibility to desulfurization, a process that involves the removal of one or both sulfur atoms from the heterocyclic ring.

Triphenylphosphine-Mediated Conversion to Isocyanates

N-alkylated 1,2,4-dithiazolidine-3,5-diones can be readily converted to isocyanates under mild conditions by treatment with triphenylphosphine (B44618). psu.edu This reaction is significant as it provides a safe, in-situ method for generating isocyanates, including the highly toxic methyl isocyanate. psu.edu The resulting isocyanates can then be trapped with various nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively. psu.edu This methodology has been successfully applied to a range of N-alkylated derivatives, including those derived from primary and benzylic halides. psu.edu

Below is a table summarizing the conversion of various N-alkylated 1,2,4-dithiazolidine-3,5-diones to urethanes in the presence of triphenylphosphine and an alcohol.

| Entry | N-Alkyl Group | Alcohol | Product (Urethane) | Yield (%) |

| 1 | Methyl | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl methylcarbamate | 45 |

| 2 | Benzyl | Ethanol | Ethyl N-benzylcarbamate | 68 |

| 3 | Benzyl | Benzyl alcohol | Benzyl N-benzylcarbamate | 75 |

| 4 | Benzyl | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl N-benzylcarbamate | 80 |

| 5 | Benzyl | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl N-benzylcarbamate | 72 |

| 6 | Benzyl | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl N-benzylcarbamate | 77 |

| 7 | (Ethoxycarbonyl)methyl | Benzyl alcohol | Benzyl N-[(ethoxycarbonyl)methyl]carbamate | 65 |

Data sourced from a study on the conversion of N-alkylated derivatives to urethanes. psu.edu

Mechanistic Insights into Sulfur Extrusion from 1,2,4-Dithiazolidine-3,5-diones

The mechanism of sulfur extrusion from 1,2,4-dithiazolidine-3,5-diones by trivalent phosphorus compounds, such as triphenylphosphine, has been the subject of detailed kinetic and mechanistic studies. The reaction proceeds through an initial rate-limiting nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bond. researchgate.net This is followed by a rapid decomposition of the resulting phosphonium (B103445) intermediate, leading to the formation of the corresponding phosphine (B1218219) sulfide, an isocyanate, and carbonyl sulfide. researchgate.net

Studies using Hammett correlations and analyzing solvent dependency have revealed that the transition state of this reaction is highly polar and resembles a zwitterionic intermediate. researchgate.net The polarity of the solvent has been shown to influence the reaction, although the extent of P–S bond formation and S–S bond cleavage remains similar across different solvents. researchgate.net

Nucleophilic Reactivity and Adduct Formation of this compound

This compound can act as a nitrogen nucleophile in various reactions. smolecule.com A notable example is its use in a modified Mitsunobu reaction, where it reacts with alcohols to give N-alkylated products. rsc.org These products can subsequently be converted into amines or their derivatives under very mild conditions. rsc.org The ability of the dithiazolidine ring to be easily removed makes it a useful "masked" isocyanate equivalent. nih.gov

The parent compound can be N-alkylated using a variety of alkyl halides in the presence of a base. psu.edu The potassium salt of this compound also serves as an effective nucleophile in these substitution reactions. psu.edu

The following table presents the yields of N-alkylation of the potassium salt of this compound with different alkyl halides.

| Entry | Alkyl Halide | Product | Yield (%) |

| 1 | Methyl iodide | 4-Methyl-1,2,4-dithiazolidine-3,5-dione | 78 |

| 2 | 1-Iodohexane | 4-Hexyl-1,2,4-dithiazolidine-3,5-dione | 12 |

| 3 | 2-Iodopropane | 4-Isopropyl-1,2,4-dithiazolidine-3,5-dione | 11 |

| 4 | Benzyl bromide | 4-Benzyl-1,2,4-dithiazolidine-3,5-dione (B14699559) | 80 |

| 5 | Allyl bromide | 4-Allyl-1,2,4-dithiazolidine-3,5-dione | 65 |

| 6 | Prenyl bromide | 4-Prenyl-1,2,4-dithiazolidine-3,5-dione | 55 |

Data compiled from studies on the N-alkylation of this compound and its potassium salt. psu.edu

Stability and Decomposition Pathways of this compound and Related Intermediates

The dithiasuccinoyl (Dts) group is known for its stability under various conditions, including acidolytic, photolytic, and mildly basic environments, which has made it a useful protecting group in peptide synthesis. psu.edu However, the ring can be cleaved under specific conditions.

Thiolytic removal of the Dts group from N-protected amino acids proceeds via an open-chain carbamoyl (B1232498) disulfide intermediate. mdpi.com The stability of N-aroyl-1,2,4-dithiazolidine-3,5-diones has also been investigated, revealing them to be effective acyl isocyanate equivalents. scilit.comexeter.ac.uk

The thermal stability of the parent compound, this compound, has been studied, and its melting point is recorded as 141–143 °C. wikipedia.org Decomposition of N-alkylated derivatives can be induced by reagents like triphenylphosphine, leading to the formation of isocyanates. psu.edu The by-products of some synthetic routes to 1,2,4-dithiazolidine-3,5-diones, such as carbamoyl chlorides and isocyanates, can arise from the decomposition of non-productive intermediates. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 1,2,4 Dithiazolidine 3,5 Dione

X-ray Crystallographic Analysis of 1,2,4-Dithiazolidine-3,5-dione and its Salts/Derivatives

X-ray crystallography has been instrumental in confirming the molecular structure of this compound and its related compounds. Studies reveal that the core heterocyclic ring is essentially planar. nih.gov This planarity is a key feature that influences the molecule's chemical behavior. nih.gov

A comparative analysis of the parent compound and its potassium salt, potassium this compound, provides insight into the structural changes upon deprotonation. psu.edursc.org In the potassium salt, the negative charge is delocalized over the imide moiety, leading to predictable changes in bond lengths. psu.edu For instance, the N1–C1 and N1–C2 bond lengths are shorter in the potassium salt compared to the parent compound, while the C1–O1 and C2–O2 bonds are slightly longer. psu.edu This delocalization contributes to the stability of the conjugate base. psu.edu

Detailed crystallographic data for this compound and its potassium salt are presented below.

Table 1: Comparative X-ray Crystallographic Data. psu.edu

| Parameter | This compound | Potassium this compound |

|---|---|---|

| Bond Lengths (Å) | ||

| N1–C1 | 1.367(2) | 1.339(8) |

| C1–O1 | 1.208(2) | 1.234(8) |

| C1–S1 | 1.764(2) | 1.796(7) |

| S1–S2 | 2.0584(8) | 2.046(2) |

| C2–S2 | 1.761(2) | 1.805(7) |

| C2–O2 | 1.208(2) | 1.237(8) |

| C2–N1 | 1.369(2) | 1.337(8) |

| Bond Angles (º) | ||

| N1–C1–S1 | 113.5(1) | 118.3(5) |

| C1–S1–S2 | 95.42(5) | 93.6(2) |

| C2–S2–S1 | 95.45(6) | 93.6(2) |

| S2–C2–N1 | 113.6(1) | 118.0(5) |

| C1–N1–C2 | 121.96 | 116.4(5) |

| O1–C1–N1 | 125.20 | 125.8(6) |

| O2–C2–N1 | 124.86 | 126.3(6) |

| O1–C1–S1 | 121.51 | 115.9(5) |

| O2–C2–S2 | 121.30 | 115.7(5) |

Studies on other derivatives, such as 3,5-bis(thiocarbamoyl)-1,2,4-dithiazolidines, also show a planar molecular structure. rsc.org

Application of Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are vital for confirming the identity and structure of this compound and its derivatives in various chemical states.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. For N-alkylated derivatives of this compound, the chemical shifts in the ¹H NMR spectrum provide clear evidence of the alkyl group's attachment to the nitrogen atom. For example, in the N-methyl derivative, a characteristic signal for the methyl protons is observed. umn.edu

The ¹³C NMR spectra are equally informative. For the parent compound, signals corresponding to the two equivalent carbonyl carbons are expected. Upon N-alkylation or other substitutions, the chemical shifts of these and other carbons in the molecule provide detailed structural information. psu.eduresearchgate.net

Table 2: Representative NMR Data for this compound Derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-Methyl-1,2,4-dithiazolidine-3,5-dione | 3.28 (s, 3H) | Not explicitly detailed | umn.edu |

| N-Benzoyl-1,2,4-dithiazolidine-3,5-dione | Spectroscopic properties consistent with the desired product | Spectroscopic properties consistent with the desired product | psu.edu |

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands for the carbonyl (C=O) groups. psu.edu For instance, a solid-supported derivative of the compound showed strong, sharp absorbances at 1716 and 1647 cm⁻¹, consistent with the expected structure. psu.edu

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak at m/z 134.9. Electrospray mass spectrometry (ES-MS) has been used to analyze derivatives, where fragmentation often leads to the formation of isocyanates. psu.edu

Table 3: Spectroscopic Data for this compound.

| Technique | Observation | Reference |

|---|---|---|

| Infrared (IR) | Strong, sharp C=O stretching bands (e.g., 1716, 1647 cm⁻¹ in a derivative) | psu.edu |

| Mass Spectrometry (MS) | Molecular ion [M]⁺ at m/z 134.9 (EI-MS) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and assessment of the purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of these compounds. researchgate.netgoogle.com Reversed-phase HPLC, using columns like C18, is commonly employed. researchgate.netoup.com For instance, the analysis of oligodeoxyribonucleotides synthesized using this compound as a sulfurizing agent was performed using reversed-phase HPLC to separate diastereomers and assess reaction efficiency. researchgate.netoup.com Anion-exchange HPLC has also been utilized for the separation of fully sulfurized oligonucleotides. oup.comnih.gov

Thin-Layer Chromatography (TLC) is a simpler chromatographic method used to monitor the progress of reactions involving this compound derivatives. google.comgoogle.com It allows for the rapid observation of the formation of products and the disappearance of starting materials. google.comgoogle.com In some syntheses, preparative TLC has been used for the final purification of products. hku.hk

Table 4: Chromatographic Conditions for Analysis.

| Technique | Column/Stationary Phase | Mobile Phase/Eluent System | Application | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | Vydac analytical C¹⁸ | Gradient of 0.1 M aqueous triethylammonium (B8662869) acetate (B1210297) (TEAA) pH 7.0 and CH₃CN | Separation of oligodeoxyribonucleotide diastereomers | researchgate.netoup.com |

| Anion-Exchange HPLC | Dionex NucleoPac PA-100 | Not explicitly detailed | Separation of fully sulfurized oligodeoxyribonucleotides | oup.comnih.gov |

| Thin-Layer Chromatography | Not explicitly detailed | Hexanes and ethyl acetate mixture | Monitoring reaction progress and identifying products | google.comgoogle.com |

Computational and Theoretical Chemistry of 1,2,4 Dithiazolidine 3,5 Dione

Quantum Chemical Studies on the Electronic Structure of 1,2,4-Dithiazolidine-3,5-dione

Quantum chemical calculations, including Density Functional Theory (DFT), have been employed to investigate the molecular and electronic structure of this compound and its derivatives. semanticscholar.orgchimicatechnoacta.ru These studies, supported by experimental data from X-ray crystallography, reveal key structural and electronic features that govern the compound's chemistry. nih.govpsu.edu

The this compound ring is characterized by a planar geometry. nih.gov This planarity, along with specific bond lengths, suggests a degree of delocalization of π-electrons, contributing to the molecule's relative stability and characteristic reactions. nih.gov X-ray crystallographic analysis of the potassium salt of this compound shows changes in bond lengths compared to the neutral parent compound, which is consistent with the delocalization of the negative charge across the imide portion of the molecule upon deprotonation. psu.edursc.org The planarity and aromatic character of the heterocyclic ring are believed to help explain some of its observed chemical transformations. nih.gov

Theoretical studies on related dithiazolidine derivatives focus on quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org These frontier orbitals are central to predicting the molecule's reactivity, with the HOMO distribution indicating sites susceptible to electrophilic attack and the LUMO distribution highlighting sites prone to nucleophilic attack. semanticscholar.orgchimicatechnoacta.ru For dithiazolidine derivatives, the nitrogen and sulfur heteroatoms are expected to be the primary electron-rich centers that can act as adsorption sites. semanticscholar.org

Table 1: Selected Structural Data for this compound and its Potassium Salt This table is illustrative, based on descriptions from crystallographic studies. Precise bond lengths would be found in detailed crystallographic reports.

| Feature | This compound | Potassium this compound | Source |

|---|---|---|---|

| Ring Geometry | Planar | Planar | nih.gov, psu.edu |

| Charge Distribution | Neutral | Negative charge delocalized over the imide moiety | psu.edu, rsc.org |

Theoretical Investigations into Reaction Mechanisms Involving this compound

Computational methods have been instrumental in elucidating the mechanisms of reactions involving this compound, particularly in its role as a sulfur-transfer agent. researchgate.net

Theoretical studies have provided confirmation for proposed reaction pathways by calculating the structures and energies of intermediates and transition states. A notable example is the sulfurization of triphenylphosphines by N-substituted 1,2,4-dithiazolidine-3,5-diones. researchgate.net

The reaction is proposed to proceed via an initial rate-limiting nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the dithiazolidine ring. This is followed by a rapid decomposition of the resulting phosphonium (B103445) intermediate to yield the corresponding phosphine (B1218219) sulfide, along with phenylisocyanate and carbonyl sulfide. researchgate.net Computational calculations have been used to confirm the site of the nucleophilic attack. researchgate.netresearchgate.net Kinetic studies combined with Hammett correlations indicate that the transition state for this reaction is highly polar, resembling a zwitterionic intermediate. researchgate.net The negative activation entropies (ΔS≠) and rho (ρ) values derived from these studies support a rate-limiting step involving the formation of the phosphonium ion intermediate within an early transition state, characterized by minimal covalent bond formation. researchgate.netresearchgate.net

Table 2: Mechanistic Details of the Sulfurization of Triphenylphosphines

| Parameter | Finding | Implication | Source |

|---|---|---|---|

| Rate-Limiting Step | Nucleophilic attack of phosphorus on sulfur | Formation of a phosphonium ion intermediate | researchgate.net |

| Transition State | Very polar, zwitterionic character | Charge separation is significant during the transition state | researchgate.net |

| Hammett ρ-value | Negative | Indicates buildup of positive charge at the phosphorus center in the transition state | researchgate.net, researchgate.net |

| Activation Entropy (ΔS≠) | Negative | Suggests an associative mechanism and an ordered transition state | researchgate.net, researchgate.net |

| Computational Confirmation | Site of nucleophilic attack verified | Supports the proposed reaction pathway over alternative mechanisms | researchgate.net, researchgate.net |

Computational chemistry enables the prediction of reactivity and selectivity in organic reactions. While specific machine-learning models for this compound are not widely reported, the principles are well-established in computational chemistry. mit.edursc.org Reactivity predictions often rely on calculated electronic properties.

For instance, in a related heterocyclic system, 1,2,4-oxadiazolidine-3,5-dione, Density Functional Theory (DFT) calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the carbonyl carbons. This localization makes the carbonyl carbons the most electrophilic positions, and therefore the most likely sites for nucleophilic attack. Transition-state modeling for this analog predicts that nucleophilic attacks are regioselective, targeting either the C3 or C5 position, with the specific outcome depending on the influence of substituents on the ring.

Similar principles can be applied to this compound. The reactivity of the molecule is governed by the distribution of electron density and the energies of its frontier molecular orbitals. Computational models can calculate descriptors such as atomic charges, Fukui indices (which measure the change in electron density when an electron is added or removed), and electrostatic potentials. mit.edu These descriptors can then be used to predict the most likely sites for electrophilic or nucleophilic attack, explaining, for example, the site of N-alkylation or the nucleophilic attack by a phosphine on a specific sulfur atom. psu.eduresearchgate.net By comparing the activation energy barriers for different potential reaction pathways, these models can predict the major product, offering powerful foresight in synthetic planning. mit.edu

Synthetic Applications of 1,2,4 Dithiazolidine 3,5 Dione As a Chemical Reagent

1,2,4-Dithiazolidine-3,5-dione as an Orthogonal Amino Protecting Group (Dts Group)

The dithiasuccinoyl (Dts) group, derived from this compound, serves as a robust and orthogonal protecting group for primary amino groups. nih.govumn.eduumn.edu A key feature of the Dts group is its stability to strong acids while being readily cleaved under mild, neutral conditions by thiolysis, a characteristic that defines its orthogonality in peptide synthesis. umn.edu This allows for selective deprotection without affecting other acid-labile or base-labile protecting groups within a complex molecule. umn.edu

Application in Peptide Synthesis Methodologies

In the realm of solid-phase peptide synthesis (SPPS), the Dts group offers a significant advantage by enabling orthogonal protection strategies. umn.edu Traditional SPPS often relies on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection, which necessitates the use of stronger acids like anhydrous hydrogen fluoride (B91410) for final cleavage from the resin. umn.edu

By employing the acid-stable Dts group for Nα-amino protection, a "frame-shift" in the protection scheme is possible. umn.edunih.gov This allows for the use of milder acid-labile groups, such as those based on the tert-butyl (tBu) or triphenylmethyl (Trt) moieties, for side-chain protection. nih.gov The final cleavage of the completed peptide from the solid support can then be achieved under significantly milder conditions, which is particularly beneficial for the synthesis of delicate or complex peptides. umn.edunih.gov

The removal of the Dts group is typically achieved through thiolysis, for instance, with dithiothreitol (B142953) (DTT). acs.org This mild deprotection condition is compatible with a wide range of other protecting groups and linkers used in SPPS. nih.gov For example, an orthogonal scheme can be designed using the Nα-Dts group, acid-labile side-chain protecting groups, and a photolabile ortho-nitrobenzyl (ONb) ester to anchor the peptide to the solid support. nih.gov

Utility in Glycopeptide and PNA Synthesis

The utility of the Dts protecting group extends beyond traditional peptide synthesis to the more complex synthesis of glycopeptides and peptide nucleic acids (PNAs). nih.govumn.edunih.gov The synthesis of these biomolecules often requires a high degree of orthogonality in the protection scheme to accommodate the sensitive glycosidic linkages or the unique backbone of PNAs. nih.govrsc.org

In PNA synthesis, the Dts group has been successfully employed as a temporary protecting group for the N-terminal of the N-(2-aminoethyl)glycine (AEG) backbone. acs.orgrsc.org Studies have shown that the performance of Dts-protected PNA monomers is comparable to that of Boc-protected monomers. rsc.org The use of thiolytic deprotection conditions for the Dts group, which are milder and can be performed in a shorter time frame than the acidic conditions required for Boc removal, helps to minimize common side reactions encountered in PNA synthesis. rsc.org A typical protocol for Dts removal in solid-phase PNA synthesis involves treatment with dithiothreitol (DTT) in a mixture of acetic acid and dichloromethane. acs.org This highlights the compatibility of the Dts group with the specific requirements of PNA oligomer assembly. acs.orgrsc.org

This compound as a Sulfurizing Agent for Phosphorus Compounds

Beyond its role in amino group protection, this compound (also referred to as DtsNH) is an effective sulfur-transfer reagent. oup.comresearchgate.net It is particularly valuable in the synthesis of modified oligonucleotides where a sulfur atom replaces an oxygen atom in the phosphate (B84403) backbone. oup.comsmolecule.com

Synthesis of Phosphorothioate-Containing Oligodeoxyribonucleotides

Phosphorothioate (B77711) oligodeoxyribonucleotides, which contain a phosphorothioate diester linkage in place of the natural phosphodiester linkage, exhibit increased resistance to nuclease degradation. This property makes them valuable for therapeutic applications, such as antisense therapies. oup.com The synthesis of these modified oligonucleotides is commonly achieved via automated solid-phase phosphoramidite (B1245037) chemistry, which requires an efficient sulfurization step. oup.comoup.com

This compound has been demonstrated to be an effective sulfurizing agent for the conversion of internucleotide phosphite (B83602) triesters to phosphorothioate triesters. oup.comresearchgate.net The reagent is stable in solution and reacts rapidly, making it suitable for automated DNA synthesis. oup.comresearchgate.net For the synthesis of short oligodeoxyribonucleotides containing a single phosphorothioate linkage, DtsNH at a concentration of 0.05 M for 30-60 seconds achieves excellent sulfurization yields of over 98%. oup.com

For the preparation of longer sequences, such as 20-mers fully substituted with phosphorothioates, higher concentrations of DtsNH (0.2 M) and longer reaction times (5 minutes) are required to achieve sulfur transfer efficiencies greater than 99%. oup.com

Comparative Studies with Other Sulfur Transfer Reagents

The performance of this compound has been evaluated in comparison to other commonly used sulfurizing agents in oligonucleotide synthesis. oup.comrsc.org

| Reagent | Concentration (M) | Time | Sulfurization Efficiency | Reference |

| This compound (DtsNH) | 0.05 | 30 s | >98% (single site) | oup.com |

| This compound (DtsNH) | 0.2 | 5 min | >99% (20-mer) | oup.com |

| 3-Ethoxy-1,2,4-dithiazoline-5-one (EDITH) | 0.05 | 30 s | >99% (20-mer) | oup.com |

| Beaucage Reagent | 0.05 | 30 s | >99% (20-mer) | oup.com |

| Tetraethylthiuram disulfide (TETD) | 0.5 | 15 min | - | oup.comresearchgate.net |

| Phenylacetyl disulfide (PADS) | - | - | 99.5-99.9% | rsc.orgorganica1.org |

| 3-Amino-1,2,4-dithiazole-5-thione (ADTT) | - | - | High | organica1.org |

Studies have shown that for the synthesis of fully phosphorothioate-containing 20-mer oligodeoxyribonucleotides, reagents like 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) and the Beaucage reagent can achieve over 99% sulfur transfer efficiency at lower concentrations (0.05 M) and shorter reaction times (30 seconds) compared to DtsNH. oup.com However, by increasing the concentration and reaction time, DtsNH can achieve comparable efficiency. oup.com Other reagents like tetraethylthiuram disulfide (TETD) and phenylacetyl disulfide (PADS) are also used, but DtsNH and its derivatives are considered advantageous alternatives due to their stability and reactivity profile. oup.comresearchgate.netrsc.orgorganica1.org The mechanism of sulfur transfer from 1,2,4-dithiazolidine-3,5-diones involves the nucleophilic attack of the phosphorus atom at a sulfur atom of the reagent. researchgate.net

This compound as a Masked Isocyanate Equivalent in Organic Transformations

In addition to its applications in protecting group chemistry and sulfurization, this compound can function as a masked isocyanate equivalent. nih.govumn.eduexeter.ac.uk This reactivity allows for the introduction of a nitrogen atom and subsequent conversion to an isocyanate or related functionalities under mild conditions. rsc.org

One notable application is in the Mitsunobu reaction, where this compound can act as a nitrogen nucleophile. rsc.orgscilit.com This modified Mitsunobu procedure yields N-alkylated this compound derivatives. These intermediates can then be readily converted into isocyanates, which can be trapped to form various amine derivatives under very mild conditions. rsc.org This two-step sequence provides a valuable method for the stereoselective synthesis of nitrogen-containing compounds from alcohols. exeter.ac.uk The ability to generate isocyanates from the stable, crystalline this compound offers a convenient and controllable alternative to handling highly reactive isocyanates directly. umn.edursc.org

Incorporation into Materials Science Applications for Novel Properties

The unique heterocyclic structure of this compound and its derivatives has prompted exploration into their integration into various materials to bestow novel or enhanced properties. While direct incorporation of the parent compound is specialized, its utility as a precursor and the broader application of the dithiazole framework are notable in polymer chemistry and the development of advanced functional materials.

Polymer Synthesis: A Masked Monomer Approach

A significant application in materials science is the use of this compound derivatives as "masked" isocyanate monomers for the synthesis of linear polyurethanes. researchgate.net Isocyanates are highly reactive, which can complicate polymerization processes. By using a stable dithiazolidinedione precursor, the reactive isocyanate functionality can be generated in situ under specific conditions, allowing for more controlled polymer growth. researchgate.net

In this approach, A2-type monomers are constructed, which essentially contain two this compound units linked by a spacer group. researchgate.net These monomers can be synthesized by either coupling two pre-formed dithiazolidinedione rings or by building the heterocyclic rings directly onto a diamine scaffold. researchgate.net The resulting dithiazolidinedione-based monomer is then co-polymerized with diols. The reaction, mediated by triphenylphosphine (B44618), triggers the decomposition of the heterocyclic ring to release the isocyanate groups, which then react with the diol to form the polyurethane backbone. researchgate.net The thermal properties and molecular weights of the resulting polyurethanes are characterized using techniques like Differential Scanning Calorimetry (DSC), Gel Permeation Chromatography (GPC), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Table 1: Illustrative Properties of Polyurethanes Synthesized via Dithiazolidinedione Monomers

The following table is based on the types of analyses reported in the literature and represents typical data obtained for such polymers.

| Property | Analytical Method | Typical Information Obtained |

| Molecular Weight (Mw, Mn) | Gel Permeation Chromatography (GPC) | Determines the average molecular weight and polydispersity of the polymer chains. |

| End-Group Analysis | ¹H Nuclear Magnetic Resonance (NMR) | Confirms the polymer structure and provides an alternative method for molecular weight estimation. |

| Thermal Transitions (Tg, Tm) | Differential Scanning Calorimetry (DSC) | Identifies glass transition temperature (Tg) and melting temperature (Tm), indicating the polymer's thermal behavior. |

| Solubility | Solvent Dissolution Tests | Assesses the processability of the polymer in various common aprotic organic solvents. |

| Structural Confirmation | Infrared (IR) Spectroscopy | Verifies the formation of urethane (B1682113) linkages and the absence of isocyanate/dithiazolidinedione precursors. |

Modification of Biomaterials

This compound (referred to as DtsNH in some literature) serves as an effective sulfurizing reagent, a role that has been harnessed to modify biomaterials like oligodeoxyribonucleotides (ODNs). smolecule.comresearchgate.netumn.edu This modification is crucial for the development of phosphorothioate-containing ODNs, which are synthetic DNA fragments with enhanced stability. smolecule.com In this application, one of the non-bridging oxygen atoms in the phosphate backbone of the DNA is replaced by a sulfur atom. smolecule.com This substitution confers significant resistance to degradation by enzymes (nucleases) compared to natural DNA, a highly desirable property for therapeutic applications such as antisense therapies. smolecule.comresearchgate.net

Table 2: Comparison of Natural vs. Phosphorothioate-Modified Oligonucleotides

| Feature | Natural Oligonucleotide | Phosphorothioate ODN (Post-Sulfurization) |

|---|---|---|

| Backbone Linkage | Phosphodiester | Phosphorothioate |

| Key Atom Difference | Oxygen | Sulfur |

| Enzymatic Stability | Low (rapidly degraded by nucleases) | High (resistant to nuclease degradation) smolecule.com |

| Synthesis Reagent | Standard phosphoramidite chemistry | Requires sulfurizing agent (e.g., this compound) researchgate.net |

| Primary Application | Genetic information carrier | Antisense therapy, Aptamers smolecule.comresearchgate.net |

Dithiazole Radicals in Functional Materials

While the dione (B5365651) is used in the applications above, the broader family of five-membered sulfur-nitrogen heterocycles, particularly dithiazolyl radicals, are building blocks for advanced functional materials. researchgate.networldscientific.compsu.edu These radicals are persistent, meaning they are stable enough to be isolated and incorporated into solid-state structures. Their unique electronic properties make them ideal candidates for creating molecular conductors and magnetic materials. researchgate.netpsu.edu

The properties of these materials arise from the way the radical molecules pack in the solid state. researchgate.net Close packing is facilitated by the absence of bulky protecting groups, allowing for significant intermolecular interactions through π-π overlaps and close contacts between sulfur and nitrogen atoms on adjacent molecules (S···N contacts). researchgate.net These interactions create pathways for electrons to move through the material, leading to:

Conductive Properties: For a material to conduct electricity, electrons must be able to flow between molecules. psu.edu The delocalized electrons in the dithiazolyl rings and the strong intermolecular orbital overlap in their crystal structures can provide the necessary pathways, making them promising for molecule-based conductors. researchgate.netpsu.edu

Magnetic Properties: The presence of an unpaired electron in the radical gives the molecule a magnetic moment (spin). mdpi.com In the solid state, these spins can interact with each other. Depending on the arrangement and distance between the molecules, these interactions can be antiferromagnetic (spins align oppositely, cancelling out) or ferromagnetic (spins align in the same direction, creating a net magnetic moment). mdpi.com Researchers have successfully designed dithiazolyl-based materials that exhibit ferromagnetic interactions, a key property for developing molecule-based magnets. mdpi.com

Table 3: Properties of Materials Based on Dithiazolyl Radicals

| Material Class | Key Structural Feature | Resulting Novel Property | Potential Application |

|---|---|---|---|

| Molecular Conductors | π-stacked structures; close S···N contacts | Electrical Conductivity | Organic electronics, switches researchgate.netpsu.edu |

| Molecular Magnets | Ordered arrays of radicals | Ferromagnetic or Antiferromagnetic Ordering | Data storage, spintronics psu.edumdpi.com |

| Organic-Inorganic Hybrids | Coordination to metal ions | Strong magnetic communication between radical and metal | Multifunctional materials psu.edu |

Q & A

Q. What is the role of 1,2,4-dithiazolidine-3,5-dione (DTD) in the synthesis of phosphorothioate-containing oligonucleotides?

DTD serves as a sulfurizing reagent to replace phosphate oxygen with sulfur in automated DNA synthesis. Unlike earlier reagents (e.g., tetraethylthiuram disulfide or Beaucage reagent), DTD operates at low concentrations (0.05 M) with short reaction times (30 seconds) and is stable in acetonitrile solutions, making it compatible with solid-phase synthesis. This method enables precise incorporation of phosphorothioate linkages at single or multiple sites in oligonucleotides (6–20 bases) .

Q. What are the standard synthetic routes for preparing this compound derivatives?

Two primary methodologies are:

- ZWK Reaction : Reaction of amines with chlorocarbonylsulfenyl chloride to form DTD derivatives via O-ethyl thiocarbamate intermediates .

- Thiocarbamate Route : Reaction of O-dimethylaminoethyl-N-alkyl/aryl thiocarbamates with chlorocarbonylsulfenyl chloride, yielding DTD with minimal by-products like 1,2,4-thiadiazolidine-3,5-diones .

Both routes emphasize scalability and stability, with yields optimized by controlling reagent stoichiometry and reaction conditions .

Advanced Research Questions

Q. How can structural discrepancies in DTD derivatives be resolved using crystallographic and spectroscopic methods?

X-ray crystallography and NMR are critical for resolving structural ambiguities. For example, refinements of DTD and its derivative 3-ethoxy-1,2,4-dithiazolin-5-one (EDITH) confirmed planar heterocyclic rings with distinct S–S and C=O bond lengths. Spectroscopic data (¹H/¹³C NMR, IR) further validate purity and conformational stability, especially when distinguishing DTD from isomeric by-products .

Q. What mechanisms explain the formation of 1,2,4-thiadiazolidine-3,5-diones as by-products during DTD synthesis?

Thiadiazolidine-diones form via competing pathways involving sulfuryl chloride and isocyanate/isothiocyanate intermediates. Mechanistic studies reveal that excess sulfuryl chloride promotes cyclization of urea/thiourea precursors, while controlled hydrolysis of intermediates (e.g., compound 9 in ) minimizes side reactions. By-product formation is suppressed by optimizing reaction stoichiometry and avoiding moisture .

Q. How can researchers reconcile contradictory data on synthetic yields of DTD analogs under varying conditions?

Yield discrepancies often arise from differences in reagent ratios, solvent purity, or reaction time. For instance:

- Higher chlorocarbonylsulfenyl chloride concentrations increase DTD purity but risk over-sulfurization.

- Prolonged storage of thiocarbamate precursors in acetonitrile reduces reactivity.

Systematic optimization (e.g., using design-of-experiments frameworks) and real-time HPLC monitoring can standardize yields .

Q. What strategies ensure selective sulfur transfer in DTD-mediated oligonucleotide synthesis?

Selectivity is achieved by:

- Low reagent concentration (0.05 M) : Prevents over-sulfurization of phosphite triesters.

- Short reaction times (30 seconds) : Limits side reactions with labile protecting groups.

- Compatibility with automated synthesizers : DTD’s stability in acetonitrile ensures consistent performance across scales (0.2–1.0 µmol) .

Methodological Considerations

Q. How can researchers validate the purity of DTD-derived phosphorothioate oligonucleotides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.